molecular formula C11H12N2O B2556999 3-Cyano-N-isopropylbenzamide CAS No. 623569-57-3

3-Cyano-N-isopropylbenzamide

Cat. No.: B2556999
CAS No.: 623569-57-3
M. Wt: 188.23
InChI Key: RPELRXQGKOWZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-isopropylbenzamide is an organic compound with the molecular formula C11H12N2O It is a benzamide derivative characterized by the presence of a cyano group (-CN) and an isopropyl group (-C3H7) attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-isopropylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Cyanobenzoyl chloride+IsopropylamineThis compound+HCl\text{3-Cyanobenzoyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} 3-Cyanobenzoyl chloride+Isopropylamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide core can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Carboxy-N-isopropylbenzamide.

    Reduction: 3-Amino-N-isopropylbenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Cyano-N-isopropylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanobenzamide: Lacks the isopropyl group, making it less hydrophobic.

    N-Isopropylbenzamide: Lacks the cyano group, affecting its reactivity and biological activity.

    3-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3-Cyano-N-isopropylbenzamide is unique due to the presence of both the cyano and isopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyano-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPELRXQGKOWZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.